Fodipir, also known as dipyridoxyl diphosphate (DPDP), is a chelating agent with a high affinity for metal ions. [, ] It is primarily recognized as a component of mangafodipir, a manganese-containing contrast agent used in magnetic resonance imaging (MRI). [, ] Within mangafodipir, manganese (II) ions are chelated to fodipir. [] Beyond its role in imaging, research has explored the pharmacological activities of fodipir, particularly its potential in cytoprotection and as a chemotherapy adjunct. [, , ]
The synthesis of fodipir involves several steps that typically include the phosphorylation of pyridoxine derivatives. A notable method described in the literature involves the use of phosphorus oxychloride to introduce phosphate groups to the pyridoxine backbone. The synthesis can be summarized as follows:
Technical parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity .
Fodipir's molecular structure consists of a diphosphate group attached to a pyridoxyl moiety. The key features include:
The InChI Key for fodipir is CXFKOLCMCRBYPL-UHFFFAOYSA-L, which provides a unique identifier for database searching .
Fodipir participates in various chemical reactions, primarily as a ligand that forms stable complexes with metal ions such as manganese. Key reactions include:
These reactions are essential for its functionality in medical applications.
The mechanism of action of fodipir, particularly in its role as a contrast agent, involves several steps:
This mechanism enhances the contrast between healthy and abnormal tissues during imaging.
Fodipir exhibits several notable physical and chemical properties:
These properties are crucial for its application in clinical settings.
Fodipir has significant applications in both clinical and research settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: